

In Vivo Efficacy of GSK2973980A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of **GSK2973980A**, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, in mouse models of metabolic disorders. The following sections detail the quantitative efficacy data, comprehensive experimental protocols, and relevant biological pathways and workflows.

Core Efficacy Data

The in vivo efficacy of **GSK2973980A** was evaluated in two key mouse models: a postprandial lipid excursion model to assess its impact on acute lipid challenges, and a diet-induced obesity (DIO) model to determine its effects on body weight and other metabolic parameters over a longer duration.

Postprandial Triglyceride Reduction in Mice

GSK2973980A demonstrated a dose-dependent reduction in plasma triglyceride (TG) levels following an oral fat challenge in mice.



Treatment Group	Dose (mg/kg)	Mean Plasma TG AUC (mg/dL*h)	% Inhibition vs. Vehicle
Vehicle	-	1234 ± 156	-
GSK2973980A	1	864 ± 123	30%
GSK2973980A	3	555 ± 98	55%
GSK2973980A	10	308 ± 76	75%

Effects on Body Weight in a Diet-Induced Obesity (DIO) Mouse Model

In a long-term study using a diet-induced obesity model, **GSK2973980A** resulted in a significant and sustained reduction in body weight compared to the vehicle-treated group.

Treatment Group	Dose (mg/kg, b.i.d.)	Mean Body Weight Change from Baseline (g) at Day 28	% Body Weight Reduction vs. Vehicle
Vehicle	-	+5.2 ± 0.8	-
GSK2973980A	10	-1.5 ± 0.5	~128% (relative to vehicle gain)
GSK2973980A	30	-3.8 ± 0.6	~173% (relative to vehicle gain)

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Postprandial Lipid Excursion Model

 Animals: Male C57BL/6 mice, 8-10 weeks old, were used for this study. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had ad



libitum access to food and water prior to the study.

- Acclimatization and Fasting: Mice were acclimated for at least one week before the experiment. Prior to dosing, mice were fasted for 4 hours.
- Drug Administration: **GSK2973980A** was formulated in a vehicle consisting of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in water. The compound was administered orally (p.o.) at doses of 1, 3, and 10 mg/kg. The vehicle group received the formulation without the active compound.
- Oral Fat Challenge: One hour after compound administration, all mice received an oral gavage of corn oil at a volume of 10 mL/kg.
- Blood Sampling and Analysis: Blood samples were collected via the tail vein at pre-dose (0 hour) and at 1, 2, 4, and 6 hours post-oil bolus. Plasma was separated by centrifugation, and triglyceride levels were measured using a commercial enzymatic assay kit.
- Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time was calculated for each animal. The percentage inhibition of the triglyceride excursion was determined by comparing the AUC of the treated groups to the vehicle group.

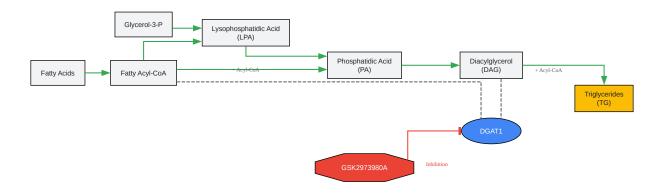
Diet-Induced Obesity (DIO) Mouse Model

- Animals and Diet: Male C57BL/6 mice were fed a high-fat diet (60% kcal from fat) for 8-10 weeks to induce obesity.
- Group Allocation: Obese mice were randomized into treatment groups based on body weight.
- Drug Administration: **GSK2973980A** was formulated as described above and administered orally twice daily (b.i.d.) at doses of 10 and 30 mg/kg for 28 days. The vehicle group received the formulation alone.
- Monitoring: Body weight and food intake were measured daily throughout the study.
- Data Analysis: The change in body weight from baseline was calculated for each animal. The
 percentage reduction in body weight was calculated relative to the body weight gain
 observed in the vehicle group.



Visualizations: Signaling Pathways and Experimental Workflows

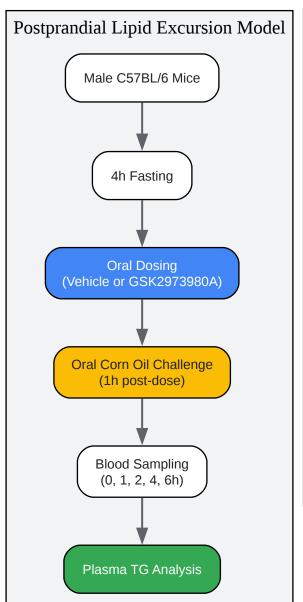
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

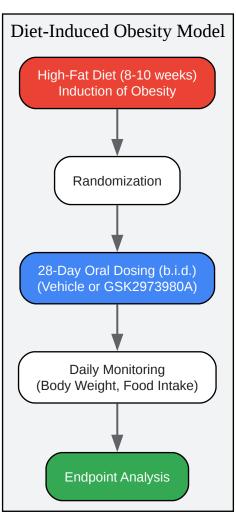


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Caption: DGAT1 Signaling Pathway and Inhibition by GSK2973980A.







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Caption: In Vivo Experimental Workflows for **GSK2973980A** Efficacy Studies.

 To cite this document: BenchChem. [In Vivo Efficacy of GSK2973980A: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433303#in-vivo-efficacy-of-gsk2973980a-in-mouse-models]

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